

# Boc-Asp-Ofm CAS number and molecular weight

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## Compound of Interest

Compound Name: *Boc-Asp-Ofm*

Cat. No.: *B558617*

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## An In-Depth Technical Guide to Boc-Asp-Ofm

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-aspartic acid  $\alpha$ -(9-fluorenylmethyl) ester (**Boc-Asp-Ofm**), a key building block in synthetic peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

## Chemical Identity and Properties

**Boc-Asp-Ofm** is a derivative of the amino acid aspartic acid, where the  $\alpha$ -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and one of the carboxylic acid groups is protected by a 9-fluorenylmethyl (Ofm) ester. It is important to distinguish between the two potential isomers where the Ofm group is attached to either the  $\alpha$ -carboxyl or the  $\beta$ -carboxyl group. The CAS numbers for these isomers differ.

### Data Summary

Property	Boc-L-Asp( $\alpha$ -OFm)-OH	Boc-L-Asp( $\beta$ -OFm)-OH
Synonyms	Boc-L-Asp-OFm, N-Boc-L-aspartic acid $\alpha$ -9-fluorenylmethyl ester	Boc-Asp(OFm)-OH, N-Boc-L-aspartic acid $\beta$ -(9-fluorenylmethyl) ester
CAS Number	129046-87-3[1][2][3]	117014-32-1[4][5][6]
Molecular Formula	C <sub>23</sub> H <sub>25</sub> NO <sub>6</sub> [1][7]	C <sub>23</sub> H <sub>25</sub> NO <sub>6</sub> [4][5]
Molecular Weight	411.46 g/mol [1]	411.5 g/mol [4][5]
Appearance	White powder[1]	Not specified
Purity	≥ 99% (TLC)[1]	Not specified
Storage Conditions	0-8 °C[1]	-20°C for 1 month, -80°C for 6 months (in solution)[5][6]

## Applications in Research and Drug Development

**Boc-Asp-Ofm** is a versatile reagent primarily utilized in:

- **Peptide Synthesis:** It serves as a crucial building block for the incorporation of aspartic acid residues into synthetic peptides.[1][8] The Boc and Ofm protecting groups offer orthogonal protection strategies, allowing for selective deprotection during the synthesis process.
- **Drug Development:** This compound plays a significant role in the pharmaceutical industry for the development of novel peptide-based therapeutics.[1]
- **Cyclic Peptide Formation:** It is instrumental in methodologies aimed at synthesizing cyclic peptides, often facilitating head-to-tail cyclization.[8]

## Experimental Protocols

A generalized protocol for the use of **Boc-Asp-Ofm** in solid-phase peptide synthesis (SPPS) is outlined below. This protocol is based on established methodologies in peptide chemistry.

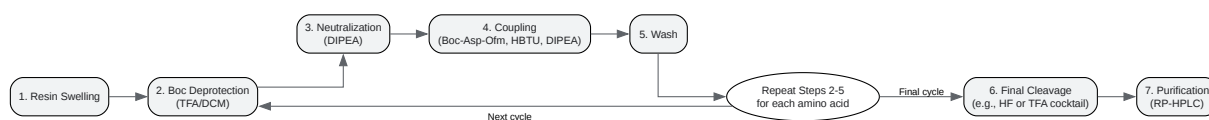
Solid-Phase Peptide Synthesis (SPPS) using **Boc-Asp-Ofm**

- Resin Preparation:
  - Start with a suitable solid support, such as a methylbenzhydrylamine (MBHA) resin.
  - Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- First Amino Acid Coupling:
  - If **Boc-Asp-Ofm** is not the first amino acid, couple the C-terminal amino acid to the resin.
  - For coupling, pre-activate the Boc-protected amino acid using a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.<sup>[8]</sup>
- Boc Deprotection:
  - Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM).
  - Wash the resin thoroughly with DCM and neutralize with a solution of DIPEA in DCM or DMF.
- **Boc-Asp-Ofm** Coupling:
  - Dissolve **Boc-Asp-Ofm** and a coupling agent (e.g., HBTU) in DMF.
  - Add a base (e.g., DIPEA) to the mixture to activate the amino acid.
  - Add the activated **Boc-Asp-Ofm** solution to the deprotected resin-bound peptide.
  - Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.
  - Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).
- Peptide Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection:
  - Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Ofm group) using a strong acid cocktail, such as hydrogen fluoride (HF) or a mixture of TFA with scavengers.
- Purification and Analysis:
  - Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
  - Verify the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

## Workflow and Pathway Visualizations

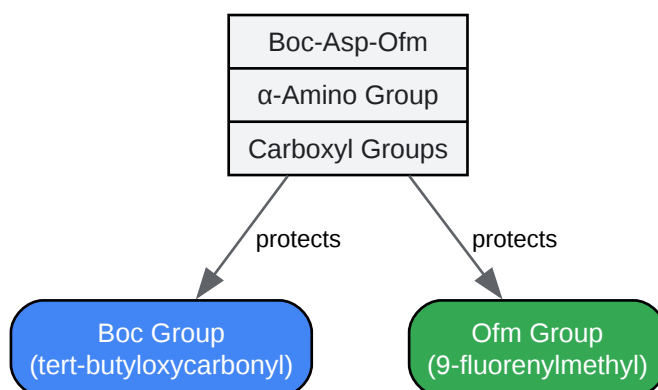
Diagram 1: Solid-Phase Peptide Synthesis Workflow



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Caption: General workflow for solid-phase peptide synthesis using **Boc-Asp-Ofm**.

Diagram 2: Logical Relationship of Protecting Groups



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Caption: Protecting groups on the **Boc-Asp-Ofm** molecule.

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